molecular formula C20H24O3 B1322863 Ethyl 8-(1-naphthyl)-8-oxooctanoate CAS No. 362669-45-2

Ethyl 8-(1-naphthyl)-8-oxooctanoate

Cat. No.: B1322863
CAS No.: 362669-45-2
M. Wt: 312.4 g/mol
InChI Key: HESSMGIRCGDOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(1-naphthyl)-8-oxooctanoate, also known as ENO, is a compound with a variety of uses in scientific research. It is a synthetic compound that has been used in a wide range of experiments, including those related to the study of enzymes, metabolism, and the effects of drugs on the body. ENO is a member of the octanoate family of compounds, and its structure is similar to that of fatty acids. It has a variety of properties that make it useful in laboratory experiments, including its solubility in water, its stability, and its ability to form a variety of derivatives.

Scientific Research Applications

Synthesis and Polymerization

Ethyl 8-(1-naphthyl)-8-oxooctanoate has been utilized in the synthesis of nickel(II) α-diimine dibromide complexes, which are significant for ethylene polymerization. These complexes, due to their increased axial bulk, result in higher polymer molecular weights and narrower polydispersity indices (PDIs), producing highly branched polyethylene. This breakthrough showcases the role of this compound derivatives in advancing polymer science (Zhang, Nadres, Brookhart, & Daugulis, 2013).

Spectroscopic Characterization

In the field of spectroscopy, this compound derivatives have been characterized using various techniques such as NMR, IR, and mass spectrometry. These techniques are crucial for understanding the molecular structure and properties of these compounds. For example, ethyl pyridyl/naphthyl/(diphenyl)methylseleno substituted alkanoates, closely related to the this compound, have been characterized to yield insights into their structural and functional attributes (Bhalla et al., 2009).

Photochemistry Research

In photochemistry, the photochemical behavior of 2-(1-naphthyl)ethyl benzoates, closely related to this compound, has been examined. These studies aim to understand the electron transfer and photoreactivity of such compounds, contributing to the broader knowledge of photochemical processes and potential applications in light-driven reactions (Morley & Pincock, 2001).

Molecular Assembly and Crystallography

This compound derivatives have been employed in the study of molecular assemblies and crystallography. For instance, their role in the formation of discrete molecular solid-state assemblies via hydrogen bonding has been explored. Such studies contribute to the understanding of molecular interactions and crystal engineering, which are vital in material science and pharmaceuticals (Varshney, Papaefstathiou, & MacGillivray, 2002).

Properties

IUPAC Name

ethyl 8-naphthalen-1-yl-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-2-23-20(22)15-6-4-3-5-14-19(21)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,2-6,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSMGIRCGDOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630255
Record name Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362669-45-2
Record name Ethyl 8-(naphthalen-1-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that described above for 49a, but substituting 1-naphthoyl chloride for benzoyl chloride, the title compound was obtained as a white solid in 58% yield: 1H NMR (300 MHz, CDCl3) δ 8.56 (d, J=8.7 Hz, 1H), 7.42-7.92 (m, 6H), 4.10 (q, J=6.9 Hz, 2H), 2.98 (m, 2H), 2.26(t, J=7.5 Hz, 2H), 1.75 (m, 2H), 1.62 (m, 2H), 1.36 (m, 4H), 1.22 (t, J=6.9 Hz, 3H); 13C NMR (75.4 MHz, CDCl3) δ 14.02, 24.23, 24.55, 28.70(2), 33.98, 41.79, 59.89, 124.12, 125.51, 126.12, 126.99, 127.51, 128.14, 129.87, 132.06, 133.69, 136.00, 173.39, 204.44.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.